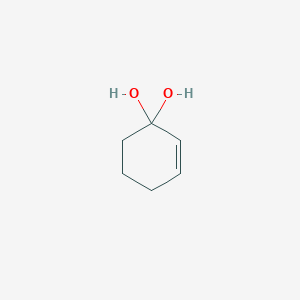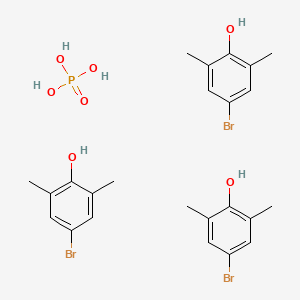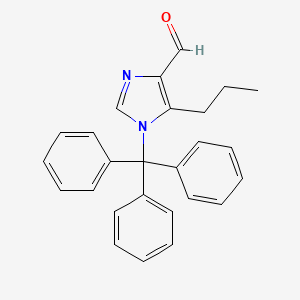
1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms.
Métodos De Preparación
The synthesis of 1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- typically involves multi-step organic reactions. One common method involves the reaction of 4-bromo-1H-imidazole with a Grignard reagent, followed by the addition of n-butyllithium and subsequent reaction with triphenylmethyl chloride . The reaction conditions often require low temperatures and anhydrous solvents to ensure high yields and purity.
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of automated systems to control reaction parameters.
Análisis De Reacciones Químicas
1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions for these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to prevent side reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazoles.
Aplicaciones Científicas De Investigación
1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- involves its interaction with biological molecules, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparación Con Compuestos Similares
1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- can be compared with other imidazole derivatives, such as:
4-Imidazolecarboxaldehyde: Lacks the triphenylmethyl and propyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methyl-5-imidazolecarboxaldehyde: Contains a methyl group instead of a propyl group, which can influence its reactivity and biological activity.
The uniqueness of 1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- lies in its structural complexity, which can impart specific properties and reactivities not found in simpler imidazole derivatives.
Propiedades
Número CAS |
131333-95-4 |
|---|---|
Fórmula molecular |
C26H24N2O |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
5-propyl-1-tritylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C26H24N2O/c1-2-12-25-24(19-29)27-20-28(25)26(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-20H,2,12H2,1H3 |
Clave InChI |
UUDICOUDQUPKTN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


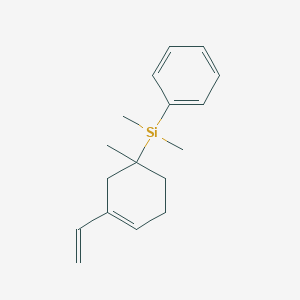
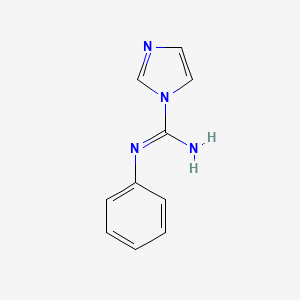
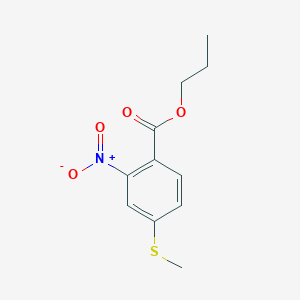
![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)
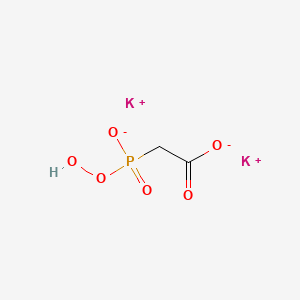
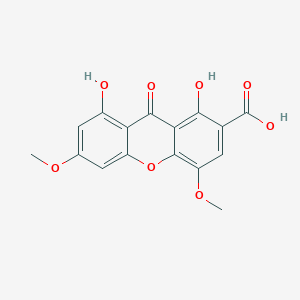
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)
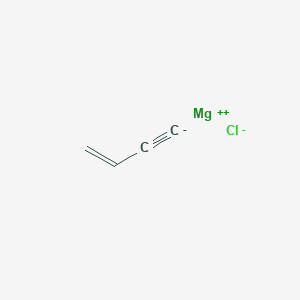
![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)
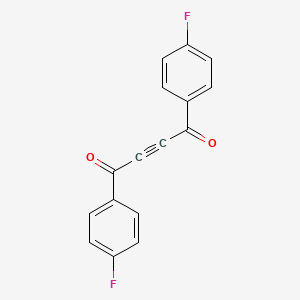
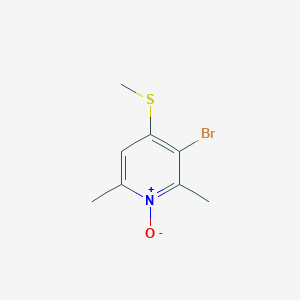
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)
